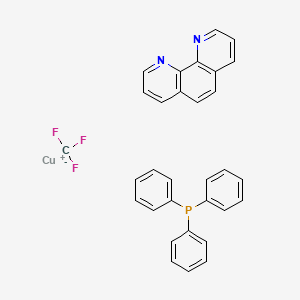

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

Description

Properties

IUPAC Name |

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGOGTMOALVICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23CuF3N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334890-93-5 | |

| Record name | (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The principal preparative method involves the reaction of 1,10-Phenanthroline with (Trifluoromethyl)tris(triphenylphosphine)copper(I) in dry, inert solvents. This ligand substitution reaction replaces one triphenylphosphine ligand with 1,10-Phenanthroline to yield the target complex.

-

$$

\text{(Trifluoromethyl)tris(triphenylphosphine)copper(I)} + \text{1,10-Phenanthroline} \rightarrow \text{(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)} + \text{triphenylphosphine}

$$ -

- Solvent: Dry, oxygen-free solvents such as tetrahydrofuran (THF) or acetonitrile.

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation and moisture contamination.

- Temperature: Ambient to slightly elevated temperatures (20–40 °C) to facilitate ligand exchange.

- Time: Several hours to overnight stirring to ensure complete reaction.

Detailed Experimental Procedure

A representative preparation involves:

Preparation of (Trifluoromethyl)tris(triphenylphosphine)copper(I):

Copper(I) chloride is reacted with triphenylphosphine in an inert atmosphere, followed by the introduction of a trifluoromethylating agent such as trifluoromethyltrimethylsilane. The reaction is carried out under rigorously anhydrous and oxygen-free conditions to yield the tris-ligated copper complex.Ligand Exchange with 1,10-Phenanthroline:

The tris-ligated copper complex is dissolved in dry solvent, and an equimolar amount of 1,10-Phenanthroline is added. The mixture is stirred under inert atmosphere, allowing the bidentate phenanthroline to displace one triphenylphosphine ligand, forming the desired complex.Isolation and Purification:

The product is typically isolated by precipitation or crystallization, followed by filtration under inert conditions. It is often stored under inert gas at low temperatures (recommended below 15 °C) to maintain stability.

Research Findings and Practical Notes

- The ligand substitution approach is favored due to the stability and accessibility of the tris(triphenylphosphine) precursor complex, which can be efficiently converted to the phenanthroline complex under mild conditions.

- The use of strictly anhydrous and oxygen-free conditions is critical to prevent oxidation of copper(I) to copper(II) and degradation of the trifluoromethyl ligand.

- The presence of bulky triphenylphosphine ligands stabilizes the copper(I) center, facilitating controlled ligand exchange without decomposition.

- Stock solutions should be aliquoted and stored at low temperatures to preserve activity and avoid repeated freeze-thaw cycles that can degrade the complex.

- The complex’s solubility can be enhanced by gentle heating (up to 37 °C) and ultrasonic treatment during stock solution preparation.

Chemical Reactions Analysis

Types of Reactions

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of reactions, including:

Trifluoromethylation: This compound is used as a trifluoromethylating reagent for aryl iodides.

Oxidation and Reduction: Copper(I) complexes are known to facilitate oxidation and reduction reactions.

Common Reagents and Conditions

Trifluoromethylation: Common reagents include aryl iodides, and the reaction typically occurs under mild conditions.

Oxidation and Reduction: These reactions often involve standard oxidizing and reducing agents suitable for copper(I) complexes.

Major Products

Trifluoromethylation: The major products are trifluoromethylated aryl compounds.

Scientific Research Applications

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has several scientific research applications:

Mechanism of Action

The mechanism by which (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) center with the 1,10-phenanthroline ligand, trifluoromethyl group, and triphenylphosphine ligand. This coordination creates a unique electronic environment that enhances the reactivity of the copper center. The trifluoromethyl group, being an electron-withdrawing substituent, makes the copper center more electrophilic, thereby facilitating reactions such as trifluoromethylation .

Comparison with Similar Compounds

Comparison with Similar Copper(I) Complexes

Structural and Ligand Variations

Copper(I) complexes with phenanthroline and phosphine ligands are widely studied for their tunable electronic properties and catalytic applications. Key structural analogs include:

Electronic and Reactivity Differences

- Trifluoromethyl (CF₃) vs. Halides (Br⁻, I⁻) : The CF₃ group in the target compound is a strong electron-withdrawing group, enhancing its electrophilic trifluoromethylation capability. In contrast, bromide or iodide ligands favor nucleophilic substitution or oxidative addition pathways .

- Phosphine Ligand Effects: Triphenylphosphine (PPh₃) stabilizes the copper(I) center via π-backbonding, but substituents on phenanthroline (e.g., phosphoryl groups in ) can modulate redox potentials and catalytic activity .

Catalytic Performance

- Trifluoromethylation : The target compound achieves >90% yields in trifluoromethylation of aryl iodides at room temperature, outperforming traditional CuCF₃ reagents that require higher temperatures .

- The nitrate adduct (CAS 33989-10-5) excels in decarboxylative cross-coupling due to its labile nitrate counterion .

- Photophysical Properties : Complexes like [6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine)Cu(I) exhibit strong luminescence (λem ≈ 600 nm), whereas the trifluoromethyl derivative’s emission is quenched due to the electron-withdrawing CF₃ group .

Limitations and Challenges

- Cost : Triphenylphosphine ligands and specialized CF₃ precursors increase synthesis costs compared to halide-based complexes .

Biological Activity

The compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) represents a class of copper(I) complexes that have garnered attention due to their unique photophysical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a copper(I) center coordinated by 1,10-phenanthroline, a trifluoromethyl group, and triphenylphosphine. The coordination environment around the copper ion is crucial for its biological activity and photophysical properties.

Structural Formula

Photophysical Properties

Research indicates that copper(I) complexes with 1,10-phenanthroline exhibit significant photophysical properties. For instance, studies have shown that these complexes can display luminescence with emission maxima around 580 nm in solution, attributed to charge transfer transitions . Such properties are essential for applications in biological imaging and sensing.

Biological Activity

The biological activity of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has been explored in various contexts:

Anticancer Activity

Several studies have investigated the anticancer potential of copper(I) complexes. For example, a study demonstrated that certain copper(I) complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Antimicrobial Properties

Copper complexes have been noted for their antimicrobial properties. Research indicates that (1,10-phenanthroline)copper(I) complexes can inhibit the growth of various bacterial strains. The mechanism is believed to involve the interaction of copper ions with microbial cell membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a study involving breast cancer cell lines, treatment with (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through ROS generation, confirmed by flow cytometry analysis .

| Treatment | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| Copper Complex | 30 | 40 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The results indicated that the copper complex exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Q & A

Basic Question

- Hazards : Skin/eye irritation (H315, H319); acute toxicity if ingested (H302+H312) .

- Handling : Use gloveboxes or Schlenk lines under N₂/Ar. Equip with nitrile gloves, sealed goggles, and lab coats.

- Storage : 2–8°C in amber glass bottles to prevent light/thermal degradation .

- Waste disposal : Incinerate via hazardous waste facilities; avoid aqueous release despite low aquatic toxicity .

How can electronic structure analysis elucidate photophysical properties?

Advanced Question

- UV-Vis spectroscopy : Monitor MLCT (metal-to-ligand charge transfer) transitions at ~450 nm, influenced by phenanthroline’s π* orbitals .

- DFT calculations : Map frontier molecular orbitals to identify contributions from Cu(I) d-orbitals and phenanthroline’s nitrogen lone pairs. For example, HOMO-LUMO gaps correlate with luminescence quantum yields in related Cu(I) complexes .

- Low-temperature spectroscopy : Resolve emission bands from singlet/triplet states in rigid matrices (e.g., 77 K glass) .

How to optimize reaction conditions for challenging substrates?

Advanced Question

- Sterically hindered aryl iodides : Increase catalyst loading (5–10 mol%) and reaction time (48 hours) .

- Electron-deficient substrates : Add Lewis acids (e.g., Zn(OTf)₂) to activate electrophiles .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility-limited reactions, though THF remains optimal for most cases .

What analytical techniques confirm complex purity and structure?

Basic Question

- Elemental analysis : Verify C, H, N, and Cu content (e.g., C₁₃H₈CuF₃N₂, MW 312.76) .

- ¹H/¹⁹F NMR : Characterize phenanthroline protons (δ 8.5–9.5 ppm) and CF₃ groups (δ −60 ppm in ¹⁹F NMR) .

- X-ray crystallography : Resolve Cu(I) coordination geometry (e.g., tetrahedral vs. trigonal planar) .

How does this complex compare to other Cu-based trifluoromethylation catalysts?

Advanced Question

What strategies address contradictory data in catalytic performance studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.